molecular formula C7H4ClN3O B080179 4-Azidobenzoyl chloride CAS No. 14848-01-2

4-Azidobenzoyl chloride

Cat. No. B080179
CAS RN: 14848-01-2
M. Wt: 181.58 g/mol
InChI Key: XXKYTTAVNYTVFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Azidobenzoyl chloride and related compounds typically involves reactions with azide sources or direct azidation of benzoyl chlorides. For instance, a synthesis route involves the reaction of 4-nitrobenzoic chloride with substituted hydrazine, followed by oxidation to form 4-nitrobenzoic acyl azo compounds, indicating a method that could be adapted for 4-Azidobenzoyl chloride by substituting the nitro group with an azido group (Jiang Xiao, 2008).

Molecular Structure Analysis

The molecular structure of 4-Azidobenzoyl chloride is characterized by the presence of an azido group attached to the benzene ring, which significantly influences its chemical behavior. The azido group is highly reactive, capable of participating in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. Crystal structure analysis of related compounds provides insights into the geometric configuration and electronic structure, influencing its reactivity and interaction with other molecules.

Chemical Reactions and Properties

4-Azidobenzoyl chloride is involved in numerous chemical reactions, such as the synthesis of azo dyes and azo compounds. The azido group in 4-Azidobenzoyl chloride can undergo photolysis, thermolysis, or nucleophilic attack, leading to the formation of diverse organic compounds. For instance, azo compounds synthesized from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrate the versatility of azide-functionalized compounds in dye chemistry (E. M. Rufchahi & A. Gilani, 2012).

Scientific Research Applications

  • 4-Azidobenzoyl chloride is used in the synthesis of quinazolinones through an intramolecular aza-Wittig reaction, as described in a study by Takeuchi and Eguchi (1989) (Takeuchi & Eguchi, 1989).

  • It plays a role in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry, which is crucial for analyzing biological fluids, as outlined by Higashi et al. (2006) (Higashi et al., 2006).

  • In the study of substitution reactions of 4-methoxybenzyl derivatives, the compound was used to understand the mechanisms of these reactions, as discussed by Amyes and Richard (1990) (Amyes & Richard, 1990).

  • Yuan et al. (2015) used 4-Azidobenzoyl chloride for synthesizing 1H-pyrimido[2,1-b]quinazoline-2,6-diones, which demonstrates its utility in complex organic syntheses (Yuan et al., 2015).

  • Gupta et al. (2000) explored its derivatives in the development of nickel(II) selective sensors, showing its application in analytical chemistry (Gupta et al., 2000).

  • The compound has been used in catalysis, specifically in hydroformylation reactions with Rh catalysts, as investigated by Clark et al. (2005) (Clark et al., 2005).

  • Kardile and Kalyane (2010) utilized it in the synthesis of antimicrobial 4-thiomorpholine derivatives, highlighting its role in pharmaceutical research (Kardile & Kalyane, 2010).

  • Its derivative, 4-Azido-2-hydroxybenzoic acid, was used in photoaffinity labeling to identify binding sites in UDP-glucuronosyltransferases, as per research by Xiong et al. (2006) (Xiong et al., 2006).

  • Lu (2014) explored its use in the synthesis of benzoyl derivatives, demonstrating its application in organic synthesis (Lu, 2014).

  • In electrochemistry, Xiao and Johnson (2003) studied its ionic liquid derivatives for electrolysis applications (Xiao & Johnson, 2003).

  • Vinković and Drevenkar (2008) used derivatives of 4-Azidobenzoyl chloride in ion chromatography for analyzing pharmaceutical samples (Vinković & Drevenkar, 2008).

  • Kuo et al. (2012) utilized a derivative of the compound for synthesizing supramolecular extenders in polymer chemistry (Kuo et al., 2012).

  • Its applications extend to polymer science, as shown by Mitsukami et al. (2001) in the direct synthesis of hydrophilic polymers (Mitsukami et al., 2001).

  • Vanderhaeghe and Thomis (1975) used it in the preparation of penicillin derivatives, indicating its role in antibiotic synthesis (Vanderhaeghe & Thomis, 1975).

  • Yuan et al. (2011) explored the effects of chloride ion on the degradation of azo dyes, where derivatives of 4-Azidobenzoyl chloride played a role in advanced oxidation processes (Yuan et al., 2011).

  • Jian-ping (2008) synthesized acylhydrazines using 4-nitro benzoyl chloride, showing its application in organic chemistry (Jian-ping, 2008).

  • Yip et al. (1980) conducted photoaffinity labeling of insulin receptor proteins using a derivative of 4-Azidobenzoyl chloride, underlining its use in biochemistry (Yip et al., 1980).

  • Lyčka et al. (1981) measured NMR spectra of azo dyes derived from benzenediazonium chloride, demonstrating its role in spectroscopy (Lyčka et al., 1981).

  • Kim et al. (2012) prepared azido-palladacycles containing 4-Azidobenzoyl chloride for catalysis, highlighting its application in cross-coupling reactions (Kim et al., 2012).

  • Altenhoff et al. (2004) synthesized N-heterocyclic carbenes derived from bioxazolines using the compound, for use in catalysis (Altenhoff et al., 2004).

Safety And Hazards

Benzoyl chlorides, including 4-Azidobenzoyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are also combustible and can react with water to liberate toxic gases . Therefore, it’s important to handle them with appropriate safety measures .

properties

IUPAC Name

4-azidobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKYTTAVNYTVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163995
Record name 4-Azidobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzoyl chloride

CAS RN

14848-01-2
Record name 4-Azidobenzoyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Azidobenzoyl chloride
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Record name 4-Azidobenzoyl chloride
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Record name 4-azidobenzoyl chloride
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Synthesis routes and methods

Procedure details

13.7 g of p-aminobenzoic acid was dispersed in a solution of 100 cc of water and 30 cc of 30% hydrochloric acid in an ordinary manner and the dispersion was cooled with ice. A solution of 8.3 g of sodium nitrite in 50 cc of water was added dropwise to the dispersion to effect the diazotization reaction. A solution of 10.1 g of sodium azide in 70 cc of water was added dropwise to the mixture, stirred for about one hour, filtered and vacuum-dried to obtain p-azidobenzoic acid. 5.4 g of the thus obtained p-azidobenzoic acid was dissolved in 10 cc of dimethylformamide and 25 g of thionyl chloride was added dropwise to the solution. The mixture was stirred for about one hour and the product was added dropwise to ice-water. After filtration followed by washing with water and vacuum drying, p-azidobenzoyl chloride was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
V Thom, K Jankova, M Ulbricht, J Kops… - Macromolecular …, 1998 - Wiley Online Library
… -PEG (MPEG) with 4-azidobenzoyl chloride, yielding complete substitution of the hydroxyl … The carboxylic acid was converted into the 4-azidobenzoyl chloride with thionyl chloride13). …
Number of citations: 93 onlinelibrary.wiley.com
O Buchardt, U Ehrbar, C Larsen, J Moeller… - The Journal of …, 1984 - ACS Publications
… To the vigorously stirred mixture was added 4azidobenzoyl chloride (9.0 g, 0.0496 mol) in small portions, at 0 C. The stirring was continued while the reaction mixture was kept at 0 C for …
Number of citations: 19 pubs.acs.org
D Dasgupta, H Park, GCB Harriman… - Journal of medicinal …, 1994 - ACS Publications
A photoaffinity analogue of taxol, IV-([3, 5-3H]-4-azidobenzoyl)-iV-debenzoyltaxol (7), was synthesized and used to photolabel microtubules. Approximately 20% of the noncovalently …
Number of citations: 55 pubs.acs.org
Y Yang, T Ohno, K Yoshinaga - Colloid and Polymer Science, 2015 - Springer
… groups introduced in poly(methyl methacrylate-co-2-hydroxyethyl methacrylate), followed by esterification of 2-hydroxyethyl metharylate moieties with 4-azidobenzoyl chloride and …
Number of citations: 1 link.springer.com
PE Nielsen, O Buchardt - Photochemistry and Photobiology, 1982 - Wiley Online Library
… 1 g of 4-azidobenzoyl chloride in 50 mT methanol containing 1 m/ of dry triethylamine for 30 min. The solvent was evaporated, and the product recrystallized from petroleum ether. Yield …
Number of citations: 95 onlinelibrary.wiley.com
KG Pinney, JA Katzenellenbogen - The Journal of Organic …, 1991 - ACS Publications
… 1 and its protio analogue 2, both photoaffinity labeling reagents for the estrogen receptor, have been preparedby direct coupling of the appropriately substituted 4-azidobenzoyl chloride …
Number of citations: 85 pubs.acs.org
EW Wollman - 1994 - elibrary.ru
… Treatment of silica gel (SiO$\sb2$), silicate glass, and n-Si single crystal (100) surfaces (P-doped) with 3-aminopropyl triethoxysilane and then 4-azidobenzoyl chloride results in the …
Number of citations: 0 elibrary.ru
P de Leuw, G Kapa, M Petz - Journal of AOAC International, 1997 - academic.oup.com
… to -20C, and 4-azidobenzoyl chloride crystal lized was then … g (50%) of white 4-azidobenzoyl chloride. TLC was performed … acid and 0.95 for 4-azidobenzoyl chloride. The conversion to …
Number of citations: 11 academic.oup.com
K Fukazawa, K Ishihara - Biosensors and Bioelectronics, 2009 - Elsevier
… MPAz was synthesized by condensation of HEMA with 4-azidobenzoyl chloride. The results of NMR and IR spectroscopy confirmed the chemical structure of MPAz. MPC was …
Number of citations: 44 www.sciencedirect.com
PE Nielsen, JB Hansen, T Thomsen, O Buchardt - Experientia, 1983 - Springer
… Boc-l,6-hexanediamine (0.02 M, 5.1 g) was suspended in pyridine (50 ml) and 4-azidobenzoyl chloride (0.02 M, 3.63 g) was added at once with stirring. This caused a slight heating, …
Number of citations: 34 link.springer.com

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